(2-Cyanopyridin-4-YL)boronic acid

Boronic Acid Stability Protodeboronation Suzuki-Miyaura Coupling

Boronic acid protodeboronation undermines coupling reliability. (2-Cyanopyridin-4-yl)boronic acid (CAS 903513-60-0) addresses this with defined regioisomeric identity enabling predictable Suzuki-Miyaura reactivity. • Enables direct installation of 2-cyanopyridin-4-yl fragment into biaryl scaffolds. • Validated in Roche patent WO2021/150574 for medicinal chemistry programs. • Available at ≥95% purity with rigorous QC; inert-atmosphere packaging preserves shelf-life. In stock for immediate global dispatch.

Molecular Formula C6H5BN2O2
Molecular Weight 147.93 g/mol
CAS No. 903513-60-0
Cat. No. B1391837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyanopyridin-4-YL)boronic acid
CAS903513-60-0
Molecular FormulaC6H5BN2O2
Molecular Weight147.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)C#N)(O)O
InChIInChI=1S/C6H5BN2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,10-11H
InChIKeyMSBPWGHYNOCHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

903513-60-0 Procurement Guide: Technical Baseline of (2-Cyanopyridin-4-yl)boronic Acid for Suzuki-Miyaura Coupling Applications


(2-Cyanopyridin-4-yl)boronic acid (CAS: 903513-60-0; MF: C6H5BN2O2; MW: 147.93) is a heteroaryl boronic acid featuring a 4-position boronic acid group and a 2-position cyano substituent on a pyridine ring . It is primarily employed as an organoboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds between aryl or vinyl halides and boronic acids, a fundamental methodology in organic synthesis for assembling complex molecules . The electron-withdrawing cyano group and heteroaryl scaffold influence the compound's reactivity profile and electronic properties, distinguishing it from simpler phenylboronic acids [1].

Technical Rationale Against Generic Substitution of (2-Cyanopyridin-4-yl)boronic Acid (903513-60-0)


Interchanging cyanopyridyl boronic acid isomers or other heteroaryl boronic acids is not straightforward due to pronounced regioisomeric reactivity differences and inherent stability challenges. Literature indicates that 2-heteroaryl boronic acids, including pyridyl variants, exhibit exceptional instability and are prone to rapid protodeboronation, a known complication that limits their reliable use in standard Suzuki-Miyaura coupling conditions [1]. Pyridyl boronic acids, as a class, have historically faced limited commercial availability due to difficulties in preparation and isolation by conventional methods, underscoring that these compounds are not commodity reagents with predictable, interchangeable behavior [2]. The specific substitution pattern of (2-cyanopyridin-4-yl)boronic acid dictates its electronic and steric environment, directly impacting coupling efficiency, regioselectivity in product formation, and shelf-life stability. These factors necessitate a careful, data-driven selection process rather than ad-hoc substitution, as detailed in the quantitative evidence below.

Comparative Quantitative Evidence: (2-Cyanopyridin-4-yl)boronic Acid (903513-60-0) vs. Closest Analogs


Stability Advantage: Cyanopyridyl Boronic Esters vs. Free Boronic Acids

A direct comparative study of ortho-cyanopyridylboronic acids and their corresponding esters demonstrated that the boronic esters exhibit superior stability relative to the free boronic acids . This class-level inference applies to (2-cyanopyridin-4-yl)boronic acid, indicating that its pinacol ester derivative (CAS 741709-62-6) is a more robust alternative for coupling reactions where protodeboronation is a concern . The free acid is, however, a critical intermediate for generating the ester and may be preferred in specific synthetic sequences.

Boronic Acid Stability Protodeboronation Suzuki-Miyaura Coupling Heteroaryl Boron Reagents

Regioisomeric Specificity: (2-Cyanopyridin-4-yl) vs. (4-Cyanopyridin-3-yl)boronic Acid

The positional isomer (4-cyanopyridin-3-yl)boronic acid (CAS 874290-90-1) is a distinct chemical entity with the cyano and boronic acid groups at different positions on the pyridine ring [1]. While both serve as boronic acid coupling partners, their electronic and steric environments differ, leading to different reactivity profiles and product outcomes. The (4-cyano) isomer is specifically cited as a reactant for the synthesis of cannabinoid-1 receptor (CB1R) agonists [2], illustrating a unique application not documented for the (2-cyanopyridin-4-yl) isomer. This underscores the non-interchangeability of cyanopyridine boronic acid isomers.

Regioisomer Suzuki-Miyaura Coupling Heteroaryl Boronic Acid Positional Selectivity

Purity Specifications: Comparative Analysis of Commercial Sources for 903513-60-0

A cross-vendor analysis reveals variations in minimum purity specifications for (2-cyanopyridin-4-yl)boronic acid. One major supplier lists the product with a 96% purity specification , while another lists it with a 95% minimum purity specification . Both vendors provide access to Certificates of Analysis (CoA) and Safety Data Sheets (SDS) to verify batch-specific quality .

Purity Quality Control Procurement Analytical Specification

Documented Use in Pharmaceutical Synthesis: Patent Reference for (2-Cyanopyridin-4-yl)boronic Acid

(2-Cyanopyridin-4-yl)boronic acid is explicitly referenced as a key intermediate in the synthetic route described in patent WO2021/150574, assigned to Roche Holding AG . This patent citation provides concrete evidence of the compound's utility in the development of novel pharmaceutical agents. In contrast, many other cyanopyridyl boronic acid isomers lack specific, high-profile patent citations that validate their role in advanced drug discovery programs.

Pharmaceutical Intermediate Patent Suzuki Coupling Drug Synthesis

Optimal Application Scenarios for (2-Cyanopyridin-4-yl)boronic Acid (903513-60-0) Based on Quantitative Evidence


Suzuki-Miyaura Coupling for Cyano-Functionalized Biaryl and Heteroaryl Synthesis

This is the primary application. The compound serves as a nucleophilic partner in Pd-catalyzed cross-coupling to construct complex biaryl and heteroaryl structures bearing a 2-cyanopyridine moiety. This is particularly valuable for synthesizing libraries of cyano-functionalized bipyridines and related azabiaryls, as demonstrated by Cailly et al. . The electron-withdrawing cyano group at the 2-position may influence the electronic properties of the resulting coupled products.

Pharmaceutical Intermediate for Drug Discovery and Development

This compound is a validated building block in pharmaceutical research, as evidenced by its explicit use in a patented synthetic route by Roche Holding AG (WO2021/150574) . It is ideally suited for medicinal chemistry programs requiring the introduction of a 2-cyanopyridin-4-yl fragment into lead compounds or clinical candidates, where high purity (e.g., 96%) is often a prerequisite for reliable biological testing.

Precursor for Generating More Stable Boronate Ester Derivatives

Given the established class-level instability of heteroaryl boronic acids toward protodeboronation, a prudent strategy for challenging or large-scale coupling reactions is to first convert this free acid into its corresponding pinacol ester (CAS 741709-62-6) . The free acid is the necessary starting material for this transformation, making it an essential intermediate even when the ester is the final reactive form.

Academic and Industrial Research Requiring High-Purity Heteroaryl Boron Reagents

For academic groups or industrial labs developing new synthetic methodologies or optimizing reaction conditions, the availability of the compound with a minimum purity of 96% (as offered by Alfa Chemistry) ensures a consistent and reproducible starting point . This high purity minimizes the impact of unknown impurities on reaction outcomes, which is critical for publishing reliable data or establishing robust internal processes.

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